molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9

{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid

Cat. No.: B1349656
CAS No.: 68161-57-9
M. Wt: 273.4 g/mol
InChI Key: JFLHCHYQJDYJKP-UHFFFAOYSA-N
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Description

{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a heterocyclic compound that features a thiadiazole ring substituted with a cyclohexylamino group and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid typically involves the cyclization of appropriate thiosemicarbazide derivatives followed by subsequent functional group modifications. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form the intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride. The resulting thiadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the thiadiazole ring or the thioacetic acid moiety under appropriate conditions.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives or thioacetic acid derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for interacting with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group and the thiadiazole ring are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.

    Thiosemicarbazides: Precursors in the synthesis of thiadiazole derivatives.

    Sulfonamides: Compounds with similar sulfur-containing functional groups.

Uniqueness: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is unique due to the presence of both the cyclohexylamino group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHCHYQJDYJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368565
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68161-57-9
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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